

# Sirtratumab Vedotin: A Technical Guide to its Structure, Components, and Mechanism of Action

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## Compound of Interest

Compound Name: Sirtratumab

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## Introduction

**Sirtratumab** vedotin (ASG-15ME) is an investigational antibody-drug conjugate (ADC) that has been evaluated for the treatment of solid tumors, notably metastatic urothelial cancer.[1] This document provides a detailed technical overview of the structure, components, and preclinical evaluation of **Sirtratumab** vedotin, intended for professionals in the fields of oncology research and drug development.

## Core Components and Structure

**Sirtratumab** vedotin is a complex molecule engineered to selectively deliver a potent cytotoxic agent to cancer cells expressing the SLITRK6 antigen.[2] The ADC is composed of three primary components: a human monoclonal antibody, a cytotoxic payload, and a cleavable linker system.[3]

- **Antibody:** **Sirtratumab** is a fully human IgG2 monoclonal antibody that specifically targets SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein.[4] SLITRK6 is overexpressed in a variety of solid tumors, including bladder, lung, and breast cancers, while exhibiting limited expression in normal tissues, making it an attractive target for ADC therapy.[5]

- **Cytotoxic Payload:** Monomethyl Auristatin E (MMAE) The cytotoxic agent conjugated to **Sirtratumab** is monomethyl auristatin E (MMAE).[6] MMAE is a synthetic and highly potent antimitotic agent that inhibits cell division by disrupting tubulin polymerization.[7] Its high toxicity makes it unsuitable for systemic administration as a standalone chemotherapeutic agent; however, its potency is harnessed within the ADC framework for targeted delivery to cancer cells.[7]
- **Linker:** Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl (mc-vc-PABC) A protease-cleavable linker, mc-vc-PABC, connects the **Sirtratumab** antibody to the MMAE payload.[8] This linker is designed to be stable in the bloodstream, minimizing premature release of the cytotoxic drug.[9] The valine-citrulline (vc) dipeptide within the linker is a substrate for lysosomal proteases, such as cathepsin B, which are abundant within the intracellular environment of cancer cells.[10]

## Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with **Sirtratumab** vedotin based on available preclinical and clinical data.

Parameter	Value	Reference
Antibody Type	Human IgG2	[4]
Target Antigen	SLITRK6	[2]
Cytotoxic Payload	Monomethyl Auristatin E (MMAE)	[6]
Linker Type	Protease-cleavable (mc-vc-PABC)	[8]
Drug-to-Antibody Ratio (DAR)	~4	[11]

In Vitro Activity	Value	Cell Line	Reference
Binding Affinity (Kd)	0.018 nM	SW780 (urothelial)	[12]
Cytotoxicity (IC50)	0.99 nM	CHP-212	[12]

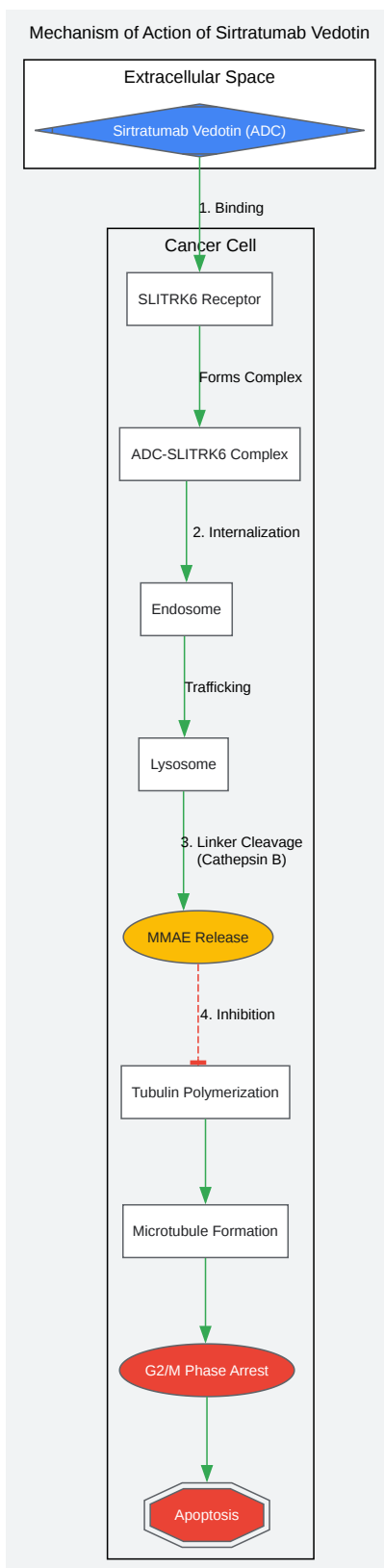
Clinical Trial NCT01963052 (Interim Analysis)	Result	Patient Population	Reference
Overall Response Rate (ORR)	33%	Metastatic Urothelial Cancer	[1]
Complete Response	1 patient	Metastatic Urothelial Cancer	[1]
Partial Response	13 patients	Metastatic Urothelial Cancer	[1]

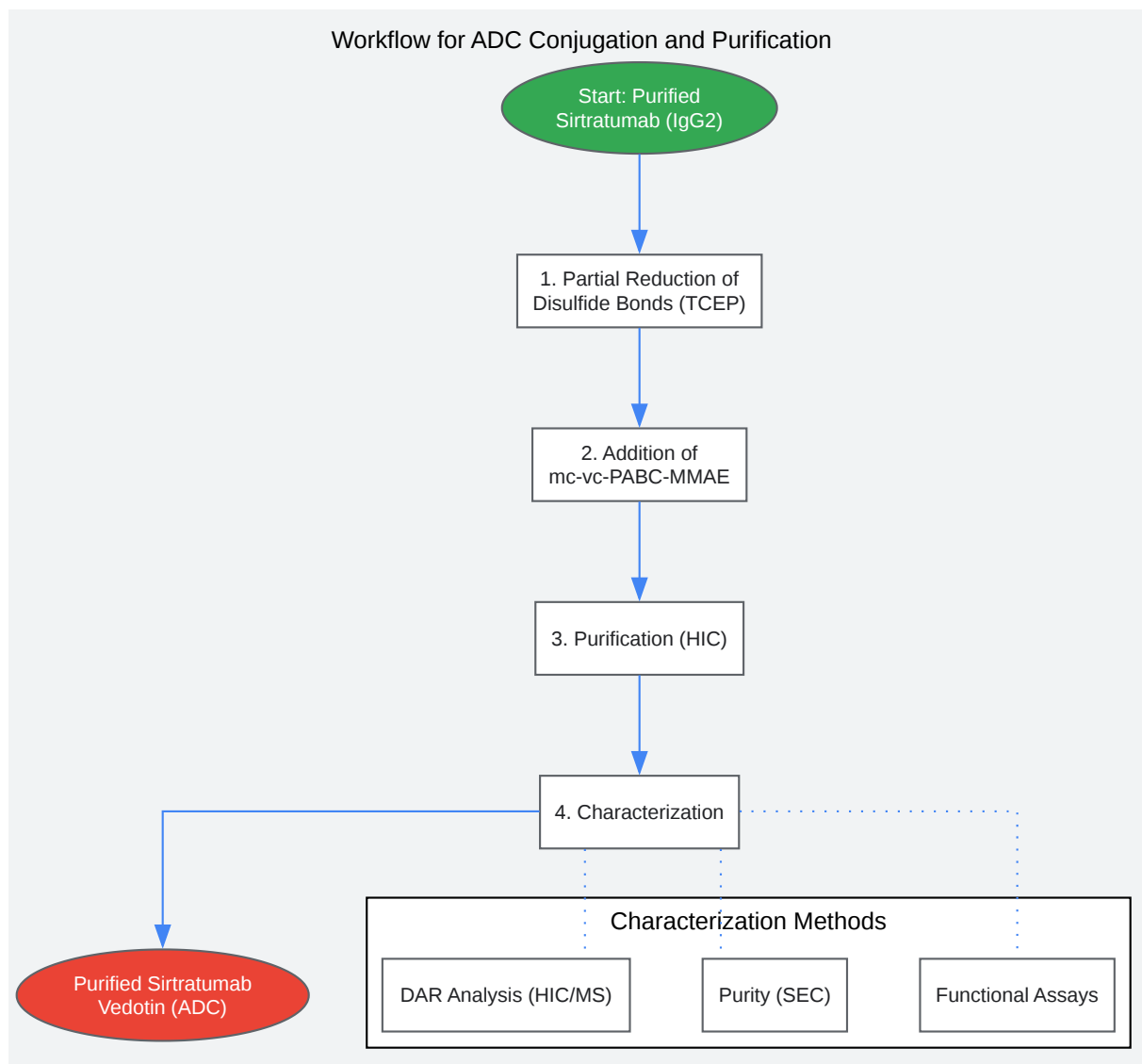
## Mechanism of Action

The therapeutic activity of **Sirtratumab** vedotin is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.

- Binding: The **Sirtratumab** antibody component of the ADC binds with high affinity to the SLITRK6 protein expressed on the surface of cancer cells.[12]
- Internalization: Upon binding, the ADC-SLITRK6 complex is internalized by the cancer cell, likely through receptor-mediated endocytosis, and trafficked to the lysosomes.[2][13]
- Linker Cleavage: Within the lysosome, proteases such as cathepsin B cleave the valine-citrulline linker, releasing the MMAE payload from the antibody.[10][14]
- Cytotoxicity: The freed MMAE then diffuses into the cytoplasm and binds to tubulin, inhibiting its polymerization into microtubules.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]

## Signaling Pathway and Mechanism of Action Diagram





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